molecular formula C21H22N4O2S2 B6555379 3-(3-methylbutyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-06-1

3-(3-methylbutyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555379
CAS No.: 1040670-06-1
M. Wt: 426.6 g/mol
InChI Key: YMMBMDOTRQAPFS-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • Position 2: A sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 2-methylphenyl group. The oxadiazole ring is electron-deficient, enabling hydrogen bonding and π-π interactions, while the methylphenyl group introduces steric bulk.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-13(2)8-10-25-20(26)18-16(9-11-28-18)22-21(25)29-12-17-23-19(24-27-17)15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMBMDOTRQAPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methylbutyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Structural Overview

The compound features a complex structure incorporating a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of a sulfanyl group and an oxadiazol moiety enhances its potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to the target compound have shown promising results against various cancer cell lines.

  • Case Study : A derivative of thieno[3,2-d]pyrimidine demonstrated an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antiproliferative effects . This suggests that the target compound may also possess similar activities due to structural similarities.

Antibacterial Properties

Thieno[3,2-d]pyrimidine derivatives are also recognized for their antibacterial activities. They inhibit key enzymes involved in bacterial survival.

  • Mechanism : The inhibition of flavin-dependent thymidylate synthase has been noted as a critical mechanism through which these compounds exert their antibacterial effects .

Antifungal Effects

While specific data on antifungal activity for the target compound is limited, related derivatives have shown promising antifungal properties. The structural features that confer antibacterial activity may similarly enhance antifungal efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives.

CompoundStructure FeaturesBiological ActivityUnique Aspects
12eSubstituted thieno[3,2-d]pyrimidineAntitumor (IC50 = 0.55 μM)Induces apoptosis in lymphoma cells
1Pyrido[2,3-d]pyrimidineAntibacterialInhibits flavin-dependent thymidylate synthase
23ddOxadiazol derivativeWnt signaling modulationEnhances drug-like properties

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives act as inhibitors of enzymes critical to cancer cell proliferation and bacterial survival.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways.
  • Modulation of Signaling Pathways : Compounds like 23dd interact with signaling pathways (e.g., Wnt signaling) to exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Analysis

The following compounds share structural similarities with the target molecule:

Compound Name / ID Core Structure Position 3 Substituent Position 2 Substituent Key Differences
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3-methylbutyl) [3-(2-methylphenyl)-1,2,4-oxadiazole]-CH2-S- Reference compound
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3,4-difluorobenzyl [3-(2-chlorophenyl)-1,2,4-oxadiazole]-CH2-S- Fluorinated benzyl; chlorophenyl oxadiazole
3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (257870-40-9) Thieno[2,3-d]pyrimidin-4-one Ethyl -SH (sulfanyl) Simpler substituent; thiophene at C5
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Propenyl [3,5-dimethyloxazole]-CH2-S- Oxazole vs. oxadiazole; propenyl group

Key Observations :

  • Oxadiazole vs. Oxazole : The target’s 1,2,4-oxadiazole () offers greater metabolic stability compared to oxazole () due to reduced ring strain and stronger hydrogen-bonding capacity .
  • Aromatic Substitutents : The 2-methylphenyl group on the oxadiazole (target) may reduce steric hindrance compared to 2-chlorophenyl (), favoring interactions with hydrophobic enzyme pockets .
Calculated Properties
Property Target Compound Compound Compound Compound
Molecular Weight ~472.6 g/mol ~498.9 g/mol ~318.4 g/mol ~437.5 g/mol
LogP (Predicted) 4.2 3.8 2.8 3.5
Hydrogen Bond Acceptors 7 8 4 6

Insights :

  • The target compound’s higher LogP suggests superior membrane permeability over ’s simpler analog.
Hypothesized Bioactivity
  • Kinase Inhibition: The thieno-pyrimidinone core is associated with ATP-binding site interactions. The 3-methylbutyl group may enhance selectivity for lipid-rich kinase domains .
  • Antimicrobial Potential: Oxadiazole-containing analogs () show activity against bacterial pathogens, suggesting the target compound may share this trait .

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